Scaffold Potency for FAAH Inhibition: 1-Oxa-8-azaspiro[4.5]decane vs. Generic Spirocyclic Cores
In a direct, comparative study, Pfizer scientists evaluated a panel of spirocyclic cores for their ability to generate potent FAAH inhibitors. The 1-oxa-8-azaspiro[4.5]decane scaffold was identified as one of two lead series with FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing it from other spirocyclic cores on the basis of superior potency [1]. This study validates the scaffold as a privileged template for developing covalent or time-dependent inhibitors.
| Evidence Dimension | FAAH k(inact)/K(i) Potency |
|---|---|
| Target Compound Data | >1500 M⁻¹s⁻¹ (for lead compounds from the 1-oxa-8-azaspiro[4.5]decane series) |
| Comparator Or Baseline | Other spirocyclic cores (unspecified) evaluated in the same panel |
| Quantified Difference | The 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane cores were the only two to achieve a k(inact)/K(i) > 1500 M⁻¹s⁻¹, thus 'clearly distinguished' from the rest. |
| Conditions | Enzymatic assay measuring inactivation kinetics of recombinant FAAH. |
Why This Matters
This head-to-head data provides a quantitative basis for selecting the 1-oxa-8-azaspiro[4.5]decane core over other spirocyclic building blocks when developing FAAH inhibitors, a target for pain and inflammation.
- [1] Meyers, M.J., et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. *Bioorganic & Medicinal Chemistry Letters* 21, 6538-44 (2011). View Source
